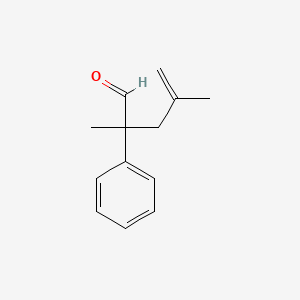

2,4-Dimethyl-2-phenyl-4-pentenal

Description

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2,4-dimethyl-2-phenylpent-4-enal |

InChI |

InChI=1S/C13H16O/c1-11(2)9-13(3,10-14)12-7-5-4-6-8-12/h4-8,10H,1,9H2,2-3H3 |

InChI Key |

HVBRRJHJTBYQAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(C)(C=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The synthesis of 2,4-dimethyl-2-phenyl-4-pentenal proceeds via a nucleophilic alkylation mechanism. Hydratropic aldehyde (I) undergoes deprotonation at the α-carbon by a strong base, generating a resonance-stabilized enolate intermediate. This intermediate reacts with methallyl chloride (II) in an SN2 fashion, displacing chloride and forming the branched aldehyde product (III). The reaction is summarized as:

$$

\text{Hydratropic aldehyde} + \text{Methallyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Optimized Reaction Conditions

The patented procedure specifies the following parameters for maximal yield and purity:

| Parameter | Optimized Value |

|---|---|

| Solvent | Methanol |

| Base | Sodium methoxide (dry) |

| Temperature Range | 20°C – 50°C (controlled exotherm) |

| Reaction Time | 1 hour post-base addition |

| Workup Steps | Acidification, extraction, distillation |

| Yield | 84% |

Critical to success is the sequential addition of base to a mixture of hydratropic aldehyde and methallyl chloride in methanol. The exothermic reaction necessitates cooling to maintain temperatures below 50°C, preventing aldol condensation or oxidation side reactions.

Mechanistic Insights and Side Reactions

Enolate Formation and Alkylation

The base abstracts the α-hydrogen of hydratropic aldehyde, forming a conjugated enolate stabilized by resonance with the aldehyde carbonyl and phenyl ring. This enolate attacks the electrophilic methallyl chloride at the less substituted carbon, favoring the formation of the branched product due to steric hindrance at the allylic chloride’s central carbon.

Competing Pathways

Despite optimized conditions, competing reactions remain a concern:

- Aldol Condensation : The enolate may attack another hydratropic aldehyde molecule, forming dimers or oligomers. This is suppressed by maintaining a low reaction temperature (20–50°C) and ensuring rapid alkylation.

- Over-Alkylation : Excess methallyl chloride could lead to dialkylation, but stoichiometric control (1:1 molar ratio) minimizes this risk.

- Solvolysis : Methanol’s nucleophilicity may displace chloride from methallyl chloride, generating methallyl alcohol. However, the base’s strong deprotonation capability prioritizes enolate formation over solvolysis.

Scalability and Industrial Adaptation

Pilot-Scale Procedure

A scaled-up synthesis (Example I in US3996290A) demonstrates the method’s industrial viability:

- Mixing Reactants : Hydratropic aldehyde (2-phenylpropanal, 320 g) and methallyl chloride (212 g) are dissolved in methanol (800 mL).

- Base Addition : Sodium methoxide (25% w/w in methanol, 432 g) is added dropwise over 25 minutes, maintaining 45–50°C via ice-water cooling.

- Stirring : The mixture is stirred for 1 hour at ≤50°C.

- Acidification : Glacial acetic acid (40 g) is added to neutralize excess base (pH ≈ 4–5).

- Solvent Removal : Methanol is distilled off under atmospheric pressure until the pot temperature reaches 85°C.

- Extraction and Purification : The residue is diluted with toluene (525 g) and water (900 g), washed sequentially with water, 5% Na2CO3, and water again. Vacuum distillation isolates the product (339 g, 84%) with a boiling point of 86°C at 1.0 mmHg.

Challenges in Scale-Up

- Exotherm Management : Larger batches require efficient cooling systems to dissipate heat during base addition.

- Purity Control : Residual toluene or sodium salts necessitate rigorous washing and distillation.

- Cost Optimization : Methanol and sodium methoxide are preferred for cost-effectiveness, though alternative solvents (e.g., DMF, THF) and bases (e.g., KOH, NaH) are feasible.

Alternative Synthetic Approaches

Variation in Leaving Groups

While methallyl chloride is optimal, substitutes have been explored:

| Leaving Group | Reactivity | Yield Impact | Cost |

|---|---|---|---|

| Chloride (Cl) | High | 84% (baseline) | Low |

| Bromide (Br) | Higher | Comparable | Moderate |

| Iodide (I) | Highest | Slightly lower | High |

Bromides and iodides offer faster kinetics but increase raw material costs, making chloride the industrial standard.

Solvent and Base Alternatives

The patent notes that solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as potassium tert-butoxide or sodium hydride can be used. However, methanol’s polarity and sodium methoxide’s affordability render them superior for large-scale production.

Applications in Perfumery and Formulation

Odor Profile and Use Cases

This compound imparts fresh floral-green notes, enhancing rose and geranium accords. It is incorporated into perfume bases at 1–200 parts per thousand (ppt), with higher concentrations (20–90% w/w) creating bold olfactory effects.

Stability in Formulations

The compound’s aldehyde group necessitates stabilization against oxidation in aqueous or alcoholic media. Formulators often employ antioxidants (e.g., BHT) and UV blockers in products like toilet waters (3–5% fragrance base) or soaps (0.5–2% base).

Chemical Reactions Analysis

2,4-Dimethyl-2-phenyl-4-pentenal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.

Scientific Research Applications

2,4-Dimethyl-2-phenyl-4-pentenal is a novel odorant aldehyde useful as an odorant in perfumes, soaps, and other toilet goods due to its strong rose geranium type odor and fresh floral nuances . It can be used in organic synthesis for building complex molecules and derivatives of the compound have been studied for biological activities.

Perfumery Applications

- Odorant Compositions The compound is particularly valuable in perfumery for its fresh floral nuances and intensity-enhancing properties . It is useful in providing natural green and floral nuances in rose or geranium-type formulations .

- Concentration The compound can be used in most perfumes and fragrances in a ratio of about 1 to 200 parts per thousand of odorant compositions containing the compound . Larger quantities of this compound, e.g., 20-90 percent by weight of the odorant formulation, can be used to achieve special effects .

- Odorant Bases Odorant compositions containing the compound can be used as odorant bases for the preparation of perfumes and toilet waters by adding the usual alcoholic and aqueous diluents thereto . Approximately 15-20% by weight of base would be used for perfumes, and approximately 3-5% by weight would be used for toilet waters .

Other Odoriferous Uses

2-Methyl-5-phenylpentanal can be used to produce, modify, or intensify a rose scent .

- Fragrance Mixtures Fragrance mixtures containing 2-methyl-5-phenyl pentanal are advantageously used for perfuming applications in liquid form, undiluted, or diluted with a solvent . Suitable solvents include ethanol, isopropanol, diethylene glycol monoethyl ether, glycerol, propylene glycol, 1,2-butylene glycol, dipropylene glycol, diethyl phthalate, triethyl citrate, and isopropyl myristate .

- Perfumed Products Perfumed products can include alcoholic perfumes, personal care products, or cleaning/conditioning products for home use . Alcoholic perfumes can be perfume extracts, eau de perfumes, eau de toilettes, aftershaves, eau de colognes, preshave products, and splash colognes . Personal care products can also utilize the rose scent . Cleaning or conditioning products for home use can include acid, alkaline, and neutral cleaning agents, disinfectants, and air fresheners .

- Concentration The amount of 2-methyl-5-phenyl pentanal used in fragrance mixtures can range from 0.1 to 90 wt. %, with 0.5 to 50 wt. % being preferable, and 1 to 25 wt. % being particularly preferred, relative to the total mass of the fragrance mixture .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2-phenyl-4-pentenal involves its interaction with various molecular targets The aldehyde group can form Schiff bases with amines, which can then participate in further chemical reactions

Comparison with Similar Compounds

Structural and Odor Profile Analysis

Table 1 summarizes odor characteristics and structural differences between 2,4-dimethyl-2-phenyl-4-pentenal and its homologs/analogs:

| Compound | Odor Profile | Key Structural Differences | Use in Perfumery |

|---|---|---|---|

| This compound | Rose, geranium | 2,4-dimethyl, 2-phenyl, 4-pentenal | High value |

| 2-Methyl-2-p-tolyl-4-pentenal | Hay, acetophenone | p-Tolyl group replaces phenyl | Low value |

| 2-Methyl-2-phenyl-4-pentenal | Harsh, grape | Lacks 4-methyl substituent | Non-viable |

| 2,5-Dimethyl-2-phenyl-4-hexenal | Floral, acetophenone, rose | Extended chain (hexenal vs. pentenal) | Moderate |

| 2,4-Dimethyl-2-p-tolyl-4-pentenal | Fruity, hay, acetophenone | p-Tolyl group and 4-methyl substituent | Low value |

Key Findings :

- Positioning of substituents is critical: The 2,4-dimethyl configuration combined with the 2-phenyl group is unique to the rose-geranium odor .

- Homologs with extended chains (e.g., 2,5-dimethyl-2-phenyl-4-hexenal) lose freshness and acquire acetophenone-like notes .

- Tolyl-substituted analogs (e.g., 2-methyl-2-p-tolyl-4-pentenal) develop hay-like odors, unsuitable for premium fragrances .

Physical Properties

Functional Performance in Formulations

- Odor intensity: this compound enhances floral blends at 0.5% concentration, whereas analogs either lack potency or introduce off-notes .

- Stability: The compound’s aldehyde group resists oxidation in formulations, unlike some alcohols (e.g., 4-methyl-2-pentanol) or esters (e.g., methyl 4-methyl-2-pentenoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.